molecular formula C18H18N4O3 B2744679 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1448036-22-3

4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2744679
CAS RN: 1448036-22-3
M. Wt: 338.367
InChI Key: WVVKAFFSORUEOT-UHFFFAOYSA-N
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Description

The compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that contain a pyrrolo[3,4-d]pyrimidine moiety, which is a tricyclic heterocycle consisting of a pyrrole ring fused to a pyrimidine ring .

Scientific Research Applications

Antimicrobial Activity

The synthesized novel derivatives of this pyrimidine compound have demonstrated promising antimicrobial activity. Researchers investigated their effects against bacteria and fungi. Notably, these compounds exhibited broad-spectrum antimicrobial activity, with zone of inhibition values ranging between 11.3 ± 0.6 and 25.3 ± 0.6 mm. The minimum inhibitory concentration (MIC) values varied depending on the pathogenic organism, ranging from 3.91 to 500 µg/mL. Additionally, the minimum bactericidal/fungicidal concentration (MBC/MFC) was 2× to 4× the MIC value .

In-Vitro Cytotoxicity

The same novel pyrimidine derivatives were evaluated for their in-vitro cytotoxic efficacy against both normal Vero cells and cancerous Caco-2 cells. Concentration-dependent data revealed that these compounds efficiently targeted cancerous cells at low concentrations while sparing normal cells. Notably, four selected compounds (4, 7b, 10, and 12) displayed IC50 values of 286.73 ± 4.54, 138.07 ± 8.21, 332.48 ± 18.75, and 241.18 ± 15.60 µg/mL, respectively, for normal Vero cell lines. For Caco-2 cancerous cell lines, the corresponding IC50 values were 271.55 ± 3.68, 65.94 ± 2.36, 121.16 ± 4.96, and 82.28 ± 4.08 µg/mL .

Potential Antitumor Effects

While not directly studied for antitumor effects, related pyrido[2,3-d]pyrimidine derivatives have shown promise. For instance, a compound inhibited dihydrofolate reductase (DHFR) and exhibited good antitumor effects in a carcinosarcoma rat model . Although this specific compound’s antitumor activity remains to be explored, its structural similarity suggests potential in this area.

CDK Enzyme Inhibition

Another derivative, a thiazolopyrimidine compound, demonstrated excellent anticancer activity against human cancer cell lines. It led to cell death by apoptosis, likely through CDK enzyme inhibition . While not directly related to our compound, this finding highlights the broader potential of pyrimidine-based structures in cancer research.

properties

IUPAC Name

4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-25-15-4-2-14(3-5-15)22-9-12(6-17(22)23)18(24)21-8-13-7-19-11-20-16(13)10-21/h2-5,7,11-12H,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVKAFFSORUEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CC4=CN=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one

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